molecular formula C15H26N6O2S B13693094 N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13693094
M. Wt: 354.5 g/mol
InChI Key: HGHJIFNOKMTXHY-UHFFFAOYSA-N
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Description

N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a biotin derivative featuring a terminal azide group (-N₃) attached via a pentyl linker to the biotin core. The biotin moiety (hexahydrothienoimidazolone) provides strong affinity for streptavidin, while the azide group enables bioorthogonal "click chemistry" applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or immobilizing biomolecules . This compound is synthesized by coupling biotin with 5-azidopentylamine using carbodiimide reagents like EDCI in polar solvents such as DMF .

Properties

IUPAC Name

N-(5-azidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHJIFNOKMTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Method for Organoazide Synthesis

The azidopentyl group is introduced by converting a suitable halogenated or mesylated pentyl precursor into the corresponding azide via nucleophilic substitution with sodium azide. The general procedure (P1) is as follows:

  • Stirring the halogenated or mesylated substrate (1.0 equivalent) with sodium azide (2.5 equivalents) and 18-crown-6 ether (0.1 equivalent) in dimethyl sulfoxide (DMSO) at room temperature overnight.
  • Work-up involves aqueous extraction and organic solvent purification steps.
  • The organic layer is dried (e.g., over sodium sulfate) and solvent removed under vacuum to yield the organoazide.

This method is widely applicable to alkyl bromides, chlorides, or mesylates and yields high purity azides suitable for further coupling.

Coupling of the Azidopentyl Group to the Biotin-like Core

The final compound, N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is prepared by amidation or nucleophilic substitution reactions linking the azidopentyl chain to the pentanamide core.

  • The azidopentyl amine or azidopentyl halide can be reacted with the carboxylic acid or activated ester of the biotin-like core.
  • Standard peptide coupling agents (e.g., EDC, HATU) or activated esters (NHS esters) facilitate amide bond formation.
  • Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane, DMF) under inert atmosphere to prevent side reactions.

Analytical Characterization Supporting the Preparation

The preparation methods are validated by comprehensive analytical techniques, ensuring purity and structural integrity.

Analytical Method Purpose Typical Observations/Results
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity 1H NMR chemical shifts corresponding to azidopentyl and biotin moieties; absence of starting material signals
Infrared Spectroscopy (IR) Functional group identification Strong azide stretch near 2100 cm⁻¹; amide carbonyl at ~1650 cm⁻¹
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected mass within <10 ppm error
Elemental Analysis Purity and composition Carbon, hydrogen, nitrogen contents matching calculated values
UV-Vis Spectroscopy Electronic transitions Characteristic absorptions of biotin-like core in UV region

Research Findings and Practical Considerations

  • The Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click chemistry") is a preferred method for post-synthetic functionalization of azide-containing compounds, offering high regioselectivity and yields.
  • The azide group is stable under standard synthetic conditions but requires careful handling due to potential explosiveness in concentrated forms.
  • Solvent drying and inert atmosphere techniques are critical in maintaining reaction efficiency and product stability.
  • Purification often involves chromatographic techniques and recrystallization to achieve high-purity final products.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Synthesis of biotin-like pentanamide core Literature methods or commercial sources Core structure ready for functionalization
2 Preparation of 5-azidopentyl intermediate Halogenated pentyl + NaN3, DMSO, RT, overnight, crown ether High yield organoazide with azide functionality
3 Coupling azidopentyl to core via amidation EDC/HATU, anhydrous solvent, inert atmosphere Formation of N-(5-azidopentyl)-pentanamide linkage
4 Purification and characterization Chromatography, recrystallization, NMR, IR, MS Pure, structurally confirmed final compound

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group undergoes CuAAC with alkynes to form stable 1,2,3-triazole linkages. This reaction is critical for:

  • Targeted bioconjugation : Covalent attachment to alkyne-functionalized biomolecules or synthetic scaffolds .

  • Antimicrobial agent development : Triazole-pyrimidine hybrids synthesized via CuAAC exhibited SecA inhibition (IC₅₀ = 5.9 μM against E. coli SecAN68) .

Key reaction parameters :

ComponentSpecification
CatalystCu(I) (e.g., CuSO₄/ascorbate)
SolventDMF, MeCN, or aqueous buffers
TemperatureRT to 60°C
Reaction Time10–48 hours

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide reacts with strained cyclooctynes (e.g., DBCO, BCN) without metal catalysts, enabling applications in:

  • Live-cell labeling : Compatible with biological systems due to copper-free conditions .

  • Pharmacokinetic optimization : Faster kinetics observed with dibenzocyclooctynes (k₂ = 0.1–1.0 M⁻¹s⁻¹) .

Comparative reactivity (SPAAC) :

Cyclooctyne TypeRelative Reactivity vs Benzyl Azide
DBCO1.0× (baseline)
BCN0.8×
CliCr®>5×

Synthetic Modifications

Key synthetic steps from precursors :

  • Amide bond formation : Reaction of 5-azidopentylamine with activated biotin-pentanamide esters (NHS, HOBt) .

  • Azide introduction : Substitution of mesylated intermediates with NaN₃ .

Purification methods :

  • Silica chromatography (n-hexane/EtOAc gradients)

  • Recrystallization (EtOAc/n-hexane)

Stability Considerations

  • Azide stability : Decomposition observed >60°C or under strong UV .

  • Biotin integrity : Maintained in pH 4–9 buffers, compatible with physiological conditions .

This compound's dual functionality makes it invaluable for chemical biology and drug development, particularly when combining precise targeting (via biotin) with modular conjugation (via azide). Recent applications demonstrate enhanced antimicrobial activity when coupled with triazole-pyrimidine hybrids, achieving MIC values as low as 1.6 μM against S. aureus .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to label or modify biomolecules. The thienoimidazole ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to other biotin-azide derivatives but differs in linker length and terminal functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Functional Group Linker Length Key Applications Reference
N-(5-azidopentyl)-biotinamide (target compound) Azide (-N₃) C5 pentyl Click chemistry, bioconjugation
N-(3-azidopropyl)-biotinamide Azide (-N₃) C3 propyl Protein labeling, pull-down assays
Biotin-EDA (N-(2-aminoethyl)-biotinamide) Amine (-NH₂) C2 ethyl Streptavidin affinity purification
N-(5-aminopentyl)-biotinamide Amine (-NH₂) C5 pentyl Probe functionalization
Biotin-ASM-7 Fluorobenzoyl Variable Antiviral research (COVID-19)
Compound 32 (triazole-linked) Triazole, methoxy groups Variable Enzyme activity probes
Key Observations:
  • Functional Groups : Azide-terminated derivatives are preferred for CuAAC, while amine-terminated variants (e.g., Biotin-EDA) are used in NHS ester coupling .
  • Aromatic/Complex Substituents : Compounds like Biotin-ASM-7 (fluorobenzoyl) and triazole derivatives () incorporate aromatic or heterocyclic groups for targeted biological interactions .

Physicochemical Properties

  • Amine-terminated variants (e.g., Biotin-EDA) are more hydrophilic .
  • Reactivity : Azide groups enable rapid CuAAC, while amines require activation (e.g., NHS esters) for conjugation .

Biological Activity

N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, also known as biotin-(5-azido-pentyl)-amide, is a compound that has garnered attention in biochemical research due to its potential applications in drug delivery and targeting specific biological pathways. This article reviews its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure with an azido group that can participate in click chemistry, making it useful for bioconjugation. Its molecular formula is C₁₃H₁₉N₃O₂S, and it has a molecular weight of 281.37 g/mol. The presence of the thieno[3,4-d]imidazole moiety is significant as it may contribute to the compound's biological effects.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of 5-Azidopentylamine : This is achieved through the azidation of 1,5-dibromopentane.
  • Amidation with Biotin : The azidopentylamine is then reacted with biotin in the presence of coupling agents like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HBTU to form the final product .

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the azido group and the thieno[3,4-d]imidazole structure. These interactions can facilitate selective binding to proteins or nucleic acids, potentially influencing cellular processes.

Case Studies and Research Findings

  • Targeting Enzymatic Pathways : Research indicates that compounds with similar structures can inhibit enzymes involved in oxidative stress pathways. For instance, inhibitors designed from biotin derivatives have shown efficacy in blocking NADPH oxidase activity, which is crucial in managing reactive oxygen species (ROS) levels in cells .
  • In Vivo Applications : In studies involving skin explants exposed to UV light, derivatives of biotin were shown to reduce cyclobutane pyrimidine dimers (CPDs), which are precursors to skin cancer . This suggests that this compound could have protective effects against UV-induced damage.
  • Cellular Uptake and Toxicity : The compound has been evaluated for cellular uptake and toxicity in human keratinocyte cells. Preliminary findings suggest that modifications enhancing biotin's affinity for cellular transporters can improve uptake without significant cytotoxic effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits NADPH oxidase activity
UV ProtectionReduces CPDs in skin cells under UV exposure
Cellular UptakeEnhanced by biotin modifications; low toxicity

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability?

The compound should be stored in a dark environment under inert gas (e.g., argon or nitrogen) to prevent photodegradation and oxidation. For long-term stability, store at -20°C in airtight containers. Avoid repeated freeze-thaw cycles, as this may compromise the azide functional group .

Q. Which analytical techniques are critical for confirming its structural integrity after synthesis?

  • 1H NMR spectroscopy (400 MHz, CDCl3): Track characteristic shifts, such as δ 9.35 (broad singlet, amide proton) and δ 3.57 (multiplet, thienoimidazole protons) .
  • Silica gel column chromatography : Use gradients like 100% dichloromethane to 10% methanol for purification .
  • Mass spectrometry : Confirm molecular weight (e.g., 375.48 g/mol for derivatives) .

Q. How can solubility limitations (0.6 g/L at 25°C) be addressed for in vitro assays?

  • Use co-solvents (e.g., DMSO ≤5% v/v) to enhance solubility without denaturing proteins.
  • Employ surfactants (e.g., Tween-80) for aqueous formulations.
  • Modify the pentanamide chain (e.g., PEGylation) to improve hydrophilicity, as demonstrated in analogous biotin derivatives .

Advanced Research Questions

Q. What strategies improve the yield of coupling reactions involving the azide moiety?

  • Optimize stoichiometry: Use a 1.2:1 molar ratio of alkyne-functionalized biomolecules to the azide compound to account byproduct formation.
  • Catalytic conditions: Employ Cu(I)-TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate click chemistry reactions .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify using amine-functionalized silica columns to remove unreacted intermediates .

Q. How does the azidopentyl chain length influence bioactivity in target binding studies?

  • Shorter chains (e.g., C3) may reduce steric hindrance but limit solubility.
  • Longer chains (e.g., C5, as in this compound) enhance flexibility for conjugation with biomolecules while maintaining metabolic stability. Comparative studies on sulfamoyl-phenyl derivatives show that C5 chains improve binding affinity to proteins like WDR5 by ~30% compared to C3 analogs .

Q. What methods resolve contradictions in observed vs. predicted LogP values?

  • Experimental validation : Use reverse-phase HPLC to measure retention times and calculate LogP empirically.
  • Computational refinement : Apply Advanced Chemistry Development (ACD/Labs) software (version 11.02) to adjust for heterocyclic contributions, which standard algorithms may underestimate .

Q. How can structural modifications enhance selectivity in kinase inhibition assays?

  • Introduce bulky aryl groups (e.g., 2,3-dichlorophenyl) to the pentanamide backbone to block off-target kinase binding pockets.
  • Replace the thienoimidazole core with quinazolinone moieties to exploit hydrogen-bonding interactions, as shown in CDK9 inhibitors with IC50 values <100 nM .

Methodological Notes

  • Safety protocols : Always handle this compound under a fume hood. Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) .
  • Synthesis troubleshooting : If yields drop below 40%, check for residual thionyl chloride in intermediates via FTIR (peaks at 1160 cm⁻1 for S=O bonds) and repeat azeotropic drying with toluene .

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